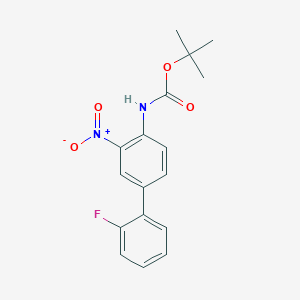![molecular formula C8H10FNO B8486196 [4-(Aminomethyl)-3-fluoro-phenyl]methanol](/img/structure/B8486196.png)
[4-(Aminomethyl)-3-fluoro-phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)-3-fluoro-phenyl]methanol is an organic compound with the molecular formula C8H10FNO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-3-fluoro-phenyl]methanol can be achieved through several methods. One common approach involves the reduction of 4-(aminomethyl)-3-fluorobenzaldehyde using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and at low temperatures to prevent side reactions .
Another method involves the reductive amination of 3-fluorobenzaldehyde with formaldehyde and ammonia, followed by reduction of the resulting imine intermediate. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon supports to facilitate the reduction of the corresponding nitro or aldehyde precursors under high-pressure hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Aminomethyl)-3-fluoro-phenyl]methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide, alkoxide, and amines.
Major Products Formed
Oxidation: 4-(Aminomethyl)-3-fluorobenzaldehyde, 4-(Aminomethyl)-3-fluorobenzoic acid.
Reduction: 4-(Aminomethyl)-3-fluoroaniline.
Substitution: Various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Aminomethyl)-3-fluoro-phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used as a precursor for the synthesis of fluorinated analogs of biologically active molecules. These analogs are valuable for studying the effects of fluorine substitution on biological activity and metabolic stability .
Medicine
In medicine, this compound derivatives are investigated for their potential as pharmaceutical agents. The presence of the fluorine atom can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to target proteins .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, agrochemicals, and other high-value products .
Wirkmechanismus
The mechanism of action of [4-(Aminomethyl)-3-fluoro-phenyl]methanol and its derivatives depends on their specific applications. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzyl alcohol: Similar structure but lacks the fluorine atom.
3-Fluorobenzyl alcohol: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)-2-fluorophenyl]methanol: Similar structure but with the fluorine atom in a different position.
Uniqueness
The uniqueness of [4-(Aminomethyl)-3-fluoro-phenyl]methanol lies in the combination of the aminomethyl and fluorine substituents on the benzene ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H10FNO |
|---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
[4-(aminomethyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,4-5,10H2 |
InChI-Schlüssel |
AVJXXLFGADEXEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)F)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydrospiro[benzo[b]azepine-5,4'-piperidin]-2(1h)-one](/img/structure/B8486116.png)
![1-[4-{(Benzo[d][1,3]dioxol-5-yl)methyl}piperazin-1-yl]-3-chloropropan-1-one](/img/structure/B8486122.png)






![Pyrazine, 2,5-dihydro-3,6-dimethoxy-2-(1-methylethyl)-5-[(2,4,5-trifluorophenyl)methyl]-, (2S,5R)-](/img/structure/B8486184.png)

![Methyl[(2R,6S)-2,6-dimethyl-4-morpholinyl]acetate](/img/structure/B8486204.png)
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzonitrile](/img/structure/B8486209.png)


